molecular formula C27H23FN8O B609091 MK-4256 CAS No. 1104599-69-0

MK-4256

Cat. No. B609091
CAS RN: 1104599-69-0
M. Wt: 494.5344
InChI Key: NTIFDLOQPKMIJK-AJTFRIOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MK-4256 is a potent and selective SSTR3 antagonist . It has IC50s of 0.66 nM and 0.36 nM in human and mouse receptor binding assays, respectively . It is used for research purposes only .


Synthesis Analysis

The synthesis of MK-4256 involves a structure-activity relationship study of the imidazolyl-β-tetrahydrocarboline series . The detailed synthesis process is not available in the search results.


Molecular Structure Analysis

The molecular weight of MK-4256 is 494.52 . Its chemical formula is C27H23FN8O . The SMILES representation is CN1N=CC([C@@]2(C3=NOC©=N3)NC@@HC=C5)N4)CC6=C2NC7=C6C=CC=C7)=C1 .


Physical And Chemical Properties Analysis

MK-4256 is a solid substance . . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Discovery and Pharmacological Properties

MK-4256 is identified as a potent, selective SSTR3 antagonist, which demonstrated efficacy in a mouse oral glucose tolerance test (oGTT) model. It was observed to reduce glucose excursion in a dose-dependent manner with minimal hypoglycemia risk in mice, suggesting its potential as a treatment for Type 2 diabetes (He et al., 2012).

Chemical Synthesis and Production

The route development and multikilogram scale Good Manufacturing Practice (GMP) delivery of MK-4256 have been described. Key aspects include regioselective green iodination, one-pot oxadiazole synthesis, and an efficient Pictet–Spengler reaction, highlighting its production scalability (Ruck et al., 2012).

Mechanism of Action

MK-4256 acts as a potent and selective antagonist of the SSTR3 (Somatostatin receptor 3) . It has excellent selectivity against other SSTR subtypes based on in vitro assays .

Safety and Hazards

MK-4256 is for research use only and not for human or veterinary use . In case of contact with skin or eyes, it should be rinsed thoroughly with water . If ingested or inhaled, medical attention should be sought . It is not classified as a hazardous substance or mixture .

properties

IUPAC Name

3-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-1-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-5-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN8O/c1-15-31-26(35-37-15)27(17-12-30-36(2)14-17)24-20(19-5-3-4-6-21(19)32-24)11-22(34-27)25-29-13-23(33-25)16-7-9-18(28)10-8-16/h3-10,12-14,22,32,34H,11H2,1-2H3,(H,29,33)/t22-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIFDLOQPKMIJK-AJTFRIOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2(C3=C(CC(N2)C4=NC=C(N4)C5=CC=C(C=C5)F)C6=CC=CC=C6N3)C7=CN(N=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NO1)[C@]2(C3=C(C[C@@H](N2)C4=NC=C(N4)C5=CC=C(C=C5)F)C6=CC=CC=C6N3)C7=CN(N=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-1-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-5-methyl-1,2,4-oxadiazole

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